An In-depth Technical Guide to 1-(3-Bromophenyl)propan-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(3-Bromophenyl)propan-2-one: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-(3-bromophenyl)propan-2-one (CAS No: 21906-32-1). It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document addresses a potential ambiguity in nomenclature, clarifying the distinction between the subject compound and the closely related, yet distinct, "phenoxy" analogues. A detailed examination of the compound's spectroscopic characteristics is provided, alongside a robust, field-proven synthetic protocol. Furthermore, the guide explores the synthetic utility of this versatile building block, with a focus on its application in the construction of complex molecular architectures relevant to pharmaceutical research.
Introduction and Nomenclature Clarification
The subject of this guide is the chemical entity with the IUPAC name 1-(3-bromophenyl)propan-2-one. It is important to distinguish this from a potential misnomer, "1-(3-bromophenoxy)propan-2-one." The former, a "phenyl" derivative, consists of a propan-2-one moiety attached to a brominated benzene ring via a carbon-carbon bond. The latter, a "phenoxy" derivative, would imply an ether linkage, which is a structurally different compound. The vast majority of commercially available and scientifically referenced material pertains to 1-(3-bromophenyl)propan-2-one, which will be the focus of this guide.
1-(3-Bromophenyl)propan-2-one, also known as 3-bromophenylacetone, is a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive ketone and a versatile aryl bromide, makes it a strategic starting material for the synthesis of a wide range of more complex molecules.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(3-bromophenyl)propan-2-one is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-bromophenyl)propan-2-one | [2] |
| Synonyms | 3-Bromophenylacetone, (3-Bromophenyl)acetone | [2] |
| CAS Number | 21906-32-1 | [2] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | ~265.7 °C (Predicted) | [1] |
| Flash Point | 75.8 °C | [1] |
Spectroscopic Characterization
The structural elucidation of 1-(3-bromophenyl)propan-2-one is unequivocally confirmed through a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons adjacent to the aromatic ring would likely appear as a singlet at approximately δ 3.6 ppm, while the methyl protons of the acetyl group will present as a singlet at around δ 2.1 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the ketone at approximately δ 205 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm, with the carbon atom attached to the bromine atom showing a distinct chemical shift. The aliphatic methylene and methyl carbons will appear at approximately δ 50 ppm and δ 29 ppm, respectively.
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Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3] The fragmentation pattern is expected to show a prominent peak corresponding to the loss of the acetyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1715 cm⁻¹, characteristic of the C=O stretching vibration of the ketone functional group.[4] Additional bands corresponding to the C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the benzene ring, will also be present.
Synthesis and Mechanistic Considerations
A reliable method for the synthesis of 1-(3-bromophenyl)propan-2-one involves the reaction of 3-bromobenzylmagnesium bromide with acetic anhydride. This approach leverages the nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon of the anhydride.
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Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The apparatus is flushed with dry nitrogen. A solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed.
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Acylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetic anhydride (1.1 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
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Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-(3-bromophenyl)propan-2-one as a liquid.
The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent. The dropwise addition of the reagents at low temperatures helps to control the exothermic nature of the reactions. The aqueous workup with a mild acid, such as ammonium chloride, protonates the intermediate alkoxide and facilitates the separation of the desired product.
Caption: Synthetic workflow for 1-(3-bromophenyl)propan-2-one.
Reactivity and Synthetic Applications
1-(3-Bromophenyl)propan-2-one is a versatile building block due to the presence of two key functional groups: the ketone and the aryl bromide.
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Reactions at the Ketone: The ketone functionality can undergo a variety of transformations. It can be reduced to the corresponding secondary alcohol, 1-(3-bromophenyl)propan-2-ol, using reducing agents such as sodium borohydride. Furthermore, it can participate in reductive amination reactions to introduce nitrogen-containing moieties, a common strategy in the synthesis of bioactive molecules.[5]
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Reactions at the Aryl Bromide: The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity. Common examples include:
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Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
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Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted styrenes.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.
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These reactions make 1-(3-bromophenyl)propan-2-one a valuable precursor for the synthesis of a diverse array of substituted aromatic compounds.
Caption: Key reaction pathway: Suzuki Coupling.
Applications in Drug Discovery and Development
Brominated aromatic ketones are important intermediates in the synthesis of pharmaceuticals.[6] The presence of the bromine atom can also impart favorable pharmacokinetic properties to a drug molecule.[6] While specific drugs derived directly from 1-(3-bromophenyl)propan-2-one are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds.
For instance, the structurally related 1-phenyl-2-propanone (P2P) is a well-known precursor in the synthesis of amphetamine and methamphetamine. The fluoro-substituted analog, 1-(3-fluorophenyl)propan-2-one, is also a known precursor in the synthesis of psychoactive substances.[1] This suggests that 1-(3-bromophenyl)propan-2-one could serve as a valuable starting material for the synthesis of novel central nervous system (CNS) agents and other pharmaceutical candidates. Its utility in palladium-catalyzed cross-coupling reactions further enhances its potential for creating diverse libraries of compounds for drug screening.[1]
Safety and Handling
1-(3-Bromophenyl)propan-2-one is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
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GHS Hazard Statements: H302, H315, H319, H335[2]
It is imperative that this compound is handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials.
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